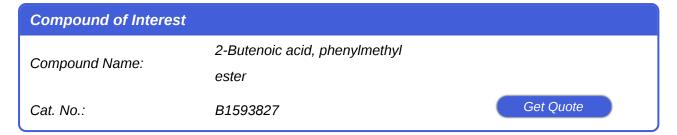


# Spectroscopic Profile of Benzyl Crotonate (CAS 65416-24-2): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl Crotonate (CAS No. 65416-24-2), a compound of interest in various chemical and pharmaceutical research fields. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the replication and validation of these findings.

# **Core Spectroscopic Data**

The following tables summarize the key spectroscopic data for Benzyl Crotonate.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.35	m	5H	Ar-H
~6.98	dq	1H	=CH-
~5.85	dq	1H	=CH-
~5.15	S	2H	O-CH2-Ar
~1.88	dd	3H	СН₃
·	<u> </u>	<u> </u>	<u> </u>



Note: This data is predicted based on the chemical structure of Benzyl Crotonate and typical chemical shifts for similar functional groups. Experimental data may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~166	C=O
~145	=CH-
~136	Ar-C (quaternary)
~128.5	Ar-CH
~128.2	Ar-CH
~128.0	Ar-CH
~122	=CH-
~66	O-CH <sub>2</sub> -Ar
~18	СН₃

Note: This data is predicted based on the chemical structure of Benzyl Crotonate and typical chemical shifts.

## **Table 3: IR Spectroscopic Data (Predicted)**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3030	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1650	Medium	C=C stretch (alkene)
~1250	Strong	C-O stretch (ester)
~1100	Strong	C-O stretch (ester)
~750, ~700	Strong	C-H bend (aromatic, out-of- plane)

Note: This data is predicted based on the functional groups present in Benzyl Crotonate.

**Table 4: Mass Spectrometry Data** 

m/z	Relative Intensity (%)	Proposed Fragment
176	Moderate	[M] <sup>+</sup> (Molecular Ion)
108	High	[C7H8O]+
91	High	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
69	Moderate	[C <sub>4</sub> H <sub>5</sub> O] <sup>+</sup>

Note: Fragmentation patterns are based on typical ester fragmentation pathways.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

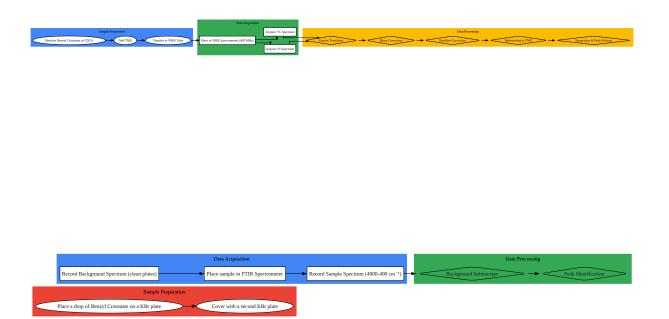
Sample Preparation: A sample of Benzyl Crotonate (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube. A small



amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

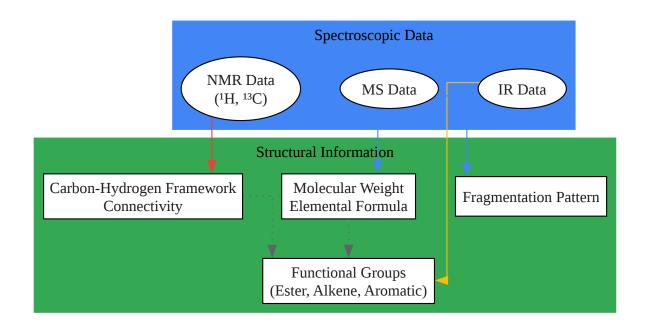
<sup>1</sup>H and <sup>13</sup>C NMR Acquisition: Spectra are typically acquired on a 400 MHz NMR spectrometer. [1]

- ¹H NMR: A standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds.
- 13C NMR: A proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.









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### References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzyl Crotonate (CAS 65416-24-2): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



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